5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol

GPR35 pharmacology GPCR drug discovery catechol SAR

Researchers studying GPR35 signaling or catechol SAR often face a gap in commercially available, site-selectively functionalized catechol probes. 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol (95%, CAS 81452-34-8) fills this gap with a defined 3-methoxy-5-hydroxymethyl pharmacophore distinct from 3-methoxycatechol or unsubstituted catechol. • GPR35 probe: Enables differentiation of GPR35-mediated signaling; benchmark directly against 3-methoxycatechol (EC₅₀ 147 µM, DMR assay). • Radical scavenger: Predicted O-H BDE below catechol baseline (312.8 kJ mol⁻¹); ready for DPPH•/ABTS•⁺ assays with favorable aqueous compatibility (est. logP ~0.0-0.3). • Synthetic handle: Primary 5-CH₂OH enables site-selective oxidation, esterification, or nucleophilic displacement without catechol protection.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
Cat. No. B13285369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)CO
InChIInChI=1S/C8H10O4/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,9-11H,4H2,1H3
InChIKeyKJZUJQOHESISLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol (CAS 81452-34-8): Baseline Identity, Physicochemical Profile & Procurement-Grade Specifications


5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol (CAS 81452-34-8; molecular formula C₈H₁₀O₄; MW 170.16 g/mol) is a trisubstituted catechol derivative bearing a methoxy group at the 3-position and a hydroxymethyl group at the 5-position of the benzene-1,2-diol core . Its structure combines the ortho-dihydroxy (catechol) pharmacophore—widely associated with radical-scavenging, metal-chelating, and G protein-coupled receptor 35 (GPR35) modulatory activities—with two electronically and sterically distinct ring substituents that modulate physicochemical properties relative to the unsubstituted catechol scaffold [1]. The compound is commercially available at research-grade purity (typically 95%) with batch-specific QC documentation including NMR, HPLC, and GC . Predicted physicochemical parameters include a density of 1.371±0.06 g/cm³ and a boiling point of 394.4±37.0 °C .

Why 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol Cannot Be Interchanged with Generic Catechols or Mono-Substituted Analogs


Catechol derivatives are not functionally interchangeable. The presence, position, and electronic nature of ring substituents profoundly affect O–H bond dissociation enthalpy (BDE), ionization potential (IP), and target engagement profiles. DFT studies at the B3LYP/6-31G(d,p) level demonstrate that para-substituent effects on catechol O–H BDEs and IPs are substantial and largely parallel those observed for monophenols, meaning that the 5-position (para to one hydroxyl) is a critical determinant of radical-scavenging potency [1]. In parallel, GPR35—a GPCR activated by multiple catecholics—exhibits a 'promiscuous activation profile' wherein subtle changes in substitution pattern alter both agonist potency and efficacy [2]. The 3-methoxy-5-hydroxymethyl substitution pattern of the target compound therefore defines a distinct pharmacophore that cannot be replicated by 3-methoxycatechol (des-hydroxymethyl, CAS 934-00-9), 4-hydroxymethylcatechol (regioisomeric), or unsubstituted catechol. Substituting any of these analogs introduces a different combination of hydrogen-bond donor/acceptor capacity, lipophilicity, and electronic effects, with predictable consequences for antioxidant performance, target selectivity, and downstream biological readouts.

Quantitative Differentiation Evidence for 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol versus Closest Analogs


GPR35 Agonist Pharmacophore Differentiation: 5-Hydroxymethyl Substitution Provides a Selectivity Switch Relative to 3-Methoxycatechol

3-Methoxycatechol (3-MOC, CAS 934-00-9)—the direct des-hydroxymethyl analog of the target compound—is a confirmed GPR35 agonist with an EC₅₀ of 147 µM in a dynamic mass redistribution (DMR) assay using HT-29 cells [1]. The GPR35 receptor is known for a promiscuous but substitution-sensitive activation profile, with structurally distinct catecholics displaying divergent agonist activities [2]. The introduction of a 5-hydroxymethyl group (absent in 3-MOC) adds a hydrogen-bond donor at a position that, by analogy with para-substituent effects on catechol BDEs [3], is expected to modulate both the electronic environment of the catechol ring and receptor-ligand interactions. No published GPR35 activity data exist for the target compound, representing a tractable structure–activity relationship (SAR) gap for receptor-selectivity profiling [2].

GPR35 pharmacology GPCR drug discovery catechol SAR

Computational Prediction of Enhanced Radical-Scavenging Thermodynamics via 5-Substitution Relative to Unsubstituted Catechol

The O–H bond dissociation enthalpy (BDE) is a validated computational predictor of hydrogen-atom-transfer (HAT) radical-scavenging capacity. At the B3LYP/6-311G++(3df,3pd) level, unsubstituted catechol has a calculated BDE of 312.8 kJ mol⁻¹ [1]. Systematic DFT studies confirm that electron-donating para-substituents lower the O–H BDE of catechols [2]. The 5-hydroxymethyl group (–CH₂OH) is a weakly electron-donating substituent (Hammett σₚ ≈ −0.05 to +0.05) with hydrogen-bond donor capacity. By analogy with the progressive BDE reduction observed on adding hydroxyl groups to the catechol scaffold—pyrogallol (289.4 kJ mol⁻¹), 1,2,4-benzenetriol (294.8 kJ mol⁻¹), 5-hydroxypyrogallol (250.3 kJ mol⁻¹) [1]—the 5-CH₂OH group in the target compound is predicted to confer a modest but measurable BDE reduction relative to catechol (312.8 kJ mol⁻¹), translating to enhanced HAT-based radical scavenging.

antioxidant design DFT calculation bond dissociation enthalpy

Vasodilatory Activity Benchmarking: 3-Methoxycatechol Is the Most Potent Among 22 Catechol Congeners Tested; 5-Hydroxymethyl Substitution Offers an Unexplored Optimization Vector

In a head-to-head ex vivo screen of 22 substituted catechols on isolated rat aortic rings, 3-methoxycatechol (3-MOC) was identified as the most potent vasodilator, with an EC₅₀ of 9.64 µM [1][2]. Other highly active congeners in the same study—including 4-ethylcatechol, 3,5-dichlorocatechol, 4-tert-butylcatechol, and 4-methylcatechol—showed EC₅₀ values in the ∼10–24 µM range [2]. Critically, none of the most active catechols decreased the viability of the A-10 rat embryonic thoracic aorta smooth muscle cell line, indicating that vasodilation is not driven by cytotoxicity [2]. The mechanism of 3-MOC involves activation of voltage-gated potassium (KV) channels, corroborated by in silico docking with the KV7.4 channel, and was validated in vivo by blood pressure reduction in spontaneously hypertensive rats without affecting heart rate [2]. The target compound, bearing an additional 5-hydroxymethyl group, represents a novel substitution vector within this vasodilatory catechol series that has not been evaluated, offering a direct extension of the 3-MOC scaffold for enhanced potency or altered channel-subtype selectivity.

vascular pharmacology vasodilator KV channel

Physicochemical Differentiation: logP Tuning and Synthetic Versatility of the 5-Hydroxymethyl Handle

The experimentally determined logP of 3-methoxycatechol (the des-hydroxymethyl analog) is 0.70 . The addition of a primary alcohol (hydroxymethyl) group at the 5-position is expected to reduce logP by approximately 0.4–0.7 units (based on the π substituent constant for –CH₂OH), yielding an estimated logP of ~0.0–0.3 for the target compound. This places the compound in a more hydrophilic regime than 3-methoxycatechol, with potential advantages for aqueous solubility and reduced non-specific protein binding in biochemical assays. Concurrently, the primary alcohol serves as a synthetic handle for late-stage diversification: it can be oxidized to the corresponding aldehyde or carboxylic acid, converted to an ester or ether, or activated for nucleophilic displacement—transformations inaccessible to 3-methoxycatechol without de novo functionalization . The compound is supplied at 95% purity with batch-specific QC (NMR, HPLC, GC) .

lipophilicity optimization synthetic building block physicochemical profiling

Validated Application Scenarios for 5-(Hydroxymethyl)-3-methoxybenzene-1,2-diol Based on Quantitative Differentiation Evidence


GPR35 Receptor Selectivity Profiling and GPCR Drug Discovery

3-Methoxycatechol is an established GPR35 agonist (EC₅₀ 147 µM, DMR assay) [1]. The substitution-sensitive activation profile of GPR35 [2] makes the target compound—bearing an additional 5-hydroxymethyl pharmacophore element—a logical next-generation probe for differentiating GPR35-mediated signaling from off-target catechol effects. Primary screening in a GPR35 β-arrestin recruitment or DMR assay, benchmarked directly against 3-MOC and catechol, can rapidly establish whether the 5-CH₂OH group enhances potency, alters efficacy, or shifts selectivity relative to related GPCRs.

Phenolic Antioxidant Lead Optimization with Computational BDE Guidance

With a predicted O–H BDE below the catechol baseline of 312.8 kJ mol⁻¹ [3], the target compound is computationally prioritized for DPPH• and ABTS•⁺ radical-scavenging assays. Its lower logP (~0.0–0.3 estimated vs. 0.70 for 3-methoxycatechol ) favors aqueous-phase assay compatibility. Parallel testing against catechol (DPPH EC₅₀ = 0.09 mol AH/mol DPPH•, antiradical efficiency AE = 91×10⁻³ [4]) and Trolox provides a standardized benchmarking framework for quantifying the antioxidant contribution of the 3-methoxy-5-hydroxymethyl substitution pattern.

KV-Channel-Mediated Vasodilation SAR Expansion

3-MOC is the most potent vasodilatory catechol identified to date among 22 screened congeners (EC₅₀ 9.64 µM on rat aortic rings) [5]. The target compound extends this series with a novel 5-substituent. Ex vivo testing in the same rat aortic ring model—with direct potency comparison to 3-MOC, 4-methylcatechol, and 4-ethylcatechol—can establish whether the hydroxymethyl group further enhances vasorelaxation, alters KV channel subtype selectivity (KV7.4 implicated [5]), or improves the therapeutic window (no cytotoxicity observed in the A-10 smooth muscle cell line for active catechols [5]).

Late-Stage Diversification Scaffold for Conjugate and Prodrug Synthesis

The primary alcohol at the 5-position is a site-selective functionalization handle absent in 3-methoxycatechol and most commercially available catechol analogs . This enables: (i) mild oxidation to the 5-carboxy derivative for increased water solubility; (ii) esterification for prodrug strategies; (iii) activation (e.g., tosylation or mesylation) for nucleophilic displacement with amines, thiols, or fluorescent reporters—all without requiring protection/deprotection of the redox-active catechol hydroxyls. This synthetic versatility accelerates the construction of focused compound libraries for SAR exploration.

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